molecular formula C30H26BrClN2O3 B12418064 Benzyl phenyl ether derivative 2

Benzyl phenyl ether derivative 2

Cat. No.: B12418064
M. Wt: 577.9 g/mol
InChI Key: WFKSDDBJJFYOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD-1/PD-L1-IN-20 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune evasion of cancer cells, making PD-1/PD-L1 inhibitors a significant focus in cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-20 typically involves multiple steps, including the formation of biphenyl derivatives, which are known for their efficacy in inhibiting the PD-1/PD-L1 interaction . The synthetic route often includes:

    Formation of Biphenyl Core: This step involves coupling reactions such as Suzuki-Miyaura coupling.

    Functionalization: Introduction of functional groups to enhance binding affinity and specificity.

    Purification: Techniques like recrystallization and chromatography are used to purify the final product.

Industrial Production Methods

Industrial production methods for PD-1/PD-L1-IN-20 are designed to be scalable and cost-effective. These methods often involve:

    Batch Processing: Large-scale synthesis in batch reactors.

    Continuous Flow Chemistry: Enhances efficiency and scalability.

    Quality Control: Rigorous testing to ensure purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-20 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with others to modify activity.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate.

    Reducing Agents: Like sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions are typically derivatives of the original compound, designed to enhance its inhibitory activity against PD-1/PD-L1 .

Scientific Research Applications

PD-1/PD-L1-IN-20 has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Nivolumab: A monoclonal antibody targeting PD-1.

    Pembrolizumab: Another monoclonal antibody against PD-1.

    Atezolizumab: Targets PD-L1.

Uniqueness

PD-1/PD-L1-IN-20 is unique due to its small-molecule nature, offering advantages such as oral bioavailability and better tumor penetration compared to monoclonal antibodies .

Properties

Molecular Formula

C30H26BrClN2O3

Molecular Weight

577.9 g/mol

IUPAC Name

3-[[5-[(2-bromo-3-phenylphenyl)methoxy]-4-chloro-2-[(2-hydroxyethylamino)methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C30H26BrClN2O3/c31-30-24(10-5-11-26(30)23-8-2-1-3-9-23)20-37-29-16-28(25(15-27(29)32)18-34-12-13-35)36-19-22-7-4-6-21(14-22)17-33/h1-11,14-16,34-35H,12-13,18-20H2

InChI Key

WFKSDDBJJFYOET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNCCO)Cl

Origin of Product

United States

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